molecular formula C13H27N3O B7914757 (S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide

Cat. No.: B7914757
M. Wt: 241.37 g/mol
InChI Key: ALWHQJQWCWXQJX-PXYINDEMSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the isopropyl group, and the incorporation of the amino group. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-propionamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features

Properties

IUPAC Name

(2S)-2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-10(2)16(13(17)11(3)14)9-12-6-5-7-15(4)8-12/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWHQJQWCWXQJX-PXYINDEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1CCCN(C1)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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